molecular formula C25H30FN3O3S B2779065 1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one CAS No. 892762-84-4

1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one

Cat. No. B2779065
CAS RN: 892762-84-4
M. Wt: 471.59
InChI Key: APLIADMHXUCAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one, also known as EF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry. EF-1 is a quinolone derivative that has been synthesized through various methods, including the condensation of 6-fluoro-1-ethylquinolin-4-one with 4-propylpiperazine and subsequent tosylation.

Scientific Research Applications

Synthesis and Antibacterial Activity

Fluoroquinolones, including compounds with similar structural motifs to the queried chemical, are extensively studied for their potent antibacterial properties. Research has explored various fluoroquinolone derivatives for their effectiveness against a range of bacterial infections. For instance, studies have synthesized and evaluated the antibacterial and pharmacological properties of temafloxacin hydrochloride, a compound within the same class, demonstrating broad-spectrum antimicrobial activity (Chu et al., 1991). Similarly, novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues have been synthesized and shown promising anti-tubercular and antibacterial activity (Narva Suresh et al., 2014).

Structural and Activity Relationships

The structure-activity relationship (SAR) of fluoroquinolones is a key focus in research to optimize their antibacterial efficacy. Studies have indicated that the introduction of certain substituents can significantly enhance activity. For example, compounds exhibiting variations in the piperazinyl group attached to the quinolone core have been synthesized to investigate their impact on antibacterial potency (Cooper et al., 1990). These investigations provide valuable insights into designing more effective antibacterial agents by modifying the fluoroquinolone scaffold.

Application in Drug Development

The development of fluoroquinolone derivatives for therapeutic use is an area of significant interest. Research efforts aim to synthesize compounds with improved pharmacological profiles, targeting a broad spectrum of bacterial pathogens. For instance, the synthesis and evaluation of fluoroquinolone-based thiazolidinones for their antimicrobial activity highlight the potential for developing new drugs that address resistance issues (Patel & Patel, 2010).

properties

IUPAC Name

1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-4-10-27-11-13-29(14-12-27)23-16-22-20(15-21(23)26)25(30)24(17-28(22)5-2)33(31,32)19-8-6-18(3)7-9-19/h6-9,15-17H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLIADMHXUCAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one

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